1,2-Ethanediamine, N,N-diethyl-N'-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate
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Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate is a complex organic compound with a unique structure It is characterized by the presence of a pyrido[4,3-b]carbazole moiety, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate typically involves multiple steps. The starting materials are usually commercially available compounds, and the synthesis involves a series of reactions such as alkylation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride
- 1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-
Uniqueness
Compared to similar compounds, 1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate stands out due to its specific structural features and the resulting chemical and biological properties
Properties
CAS No. |
83948-16-7 |
---|---|
Molecular Formula |
C24H30N4O |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(9-methoxy-5,6-dimethylpyrido[4,3-b]carbazol-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H30N4O/c1-6-28(7-2)13-12-26-24-21-15-20-19-14-17(29-5)8-9-22(19)27(4)23(20)16(3)18(21)10-11-25-24/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,25,26) |
InChI Key |
FIRFTJHDICWOJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3C)C=CC(=C4)OC)C |
Origin of Product |
United States |
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